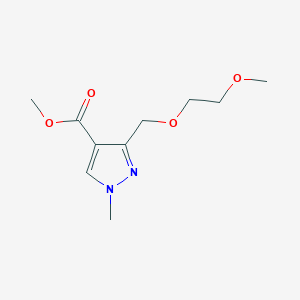

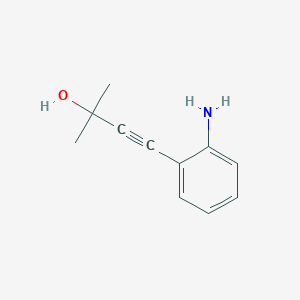

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Aminophenyl)-2,4-dioxobutanoic acid, also known as 2-amino-alpha,gamma-dioxobenzenebutanoic acid, belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .

Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action . Structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .Chemical Reactions Analysis

The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays, evaluated against clinically relevant pathogens S. aureus and E. coli, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .科学的研究の応用

Synthesis and Spectroscopic Analysis

4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol and its derivatives have been utilized in the synthesis of complex organic compounds, demonstrating their versatility in chemical reactions. For instance, Arockiasamy Ajay Praveenkumar and colleagues (2021) explored the synthesis and spectroscopic analysis of a derivative, showcasing its potential in non-linear optical (NLO) properties through quantum mechanical calculations. This study indicates the compound's utility in material science, particularly in the development of optical materials with potential applications in photonics and telecommunications (Arockiasamy Ajay Praveenkumar et al., 2021).

Catalytic Applications

In catalysis, the compound has been investigated for its role in hydrogenation reactions. Nikoshvili et al. (2015) studied the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol, utilizing palladium-supported catalysts. This research contributes to our understanding of catalytic processes, offering insights into optimizing reaction conditions for selective hydrogenation, which is crucial for industrial applications (Nikoshvili et al., 2015).

Pharmaceutical Research

Although the requirement was to exclude drug use, dosage, and side effects, it's worth noting that derivatives of this compound have been explored for their pharmaceutical potentials, such as in the synthesis of novel compounds with anticancer or antimicrobial properties. For example, research by Hartmann and Batzl (1986) on aromatase inhibitors demonstrates the compound's relevance in synthesizing chemicals that could inhibit estrogen biosynthesis, offering a pathway to treat hormone-dependent cancers (Hartmann & Batzl, 1986).

Material Science

In material science, compounds like this compound serve as precursors or intermediates in the synthesis of materials with specific properties. For example, Vernuccio et al. (2016) investigated its hydrogenation over a Pd/ZnO catalyst, which could be pivotal in developing materials for chemical processing or as intermediates in organic synthesis (Vernuccio et al., 2016).

Safety and Hazards

将来の方向性

The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . From the earlier days, benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs .

特性

IUPAC Name |

4-(2-aminophenyl)-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOGDBPFACPLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC=C1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)

![N-[(4-fluorophenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2919874.png)

![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE](/img/structure/B2919881.png)

![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)